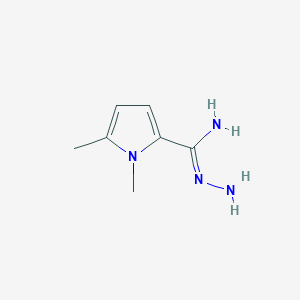

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 1 and 5, and a carboximidhydrazide moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for biological and chemical applications. Derivatives of this compound, such as those with substituted phenyl acetyl groups, have been synthesized via coupling reactions using reagents like HBTU and DIPEA in DMF under cold conditions . The compound’s analogs, such as N′-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide (a hydroxylamine derivative), highlight its versatility in forming hydrazide-based pharmacophores .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and requires heating for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized pyrrole derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, including antibacterial and antitumor compounds.

Materials Science: This compound is employed in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibition and receptor binding.

Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, leading to antibacterial and antitumor effects . The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and disrupting essential biological pathways .

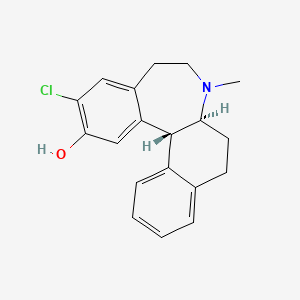

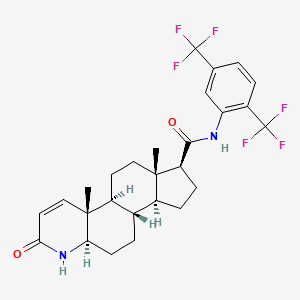

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and functional differences:

Electronic and Steric Effects

- The 1,5-dimethyl substitution on the pyrrole/pyrazole ring increases steric hindrance, reducing reactivity at the core but stabilizing intermediates in synthesis .

- Carboximidhydrazide vs. carboximidamide : The former’s hydrazide group (-NH-NH₂) enhances hydrogen-bonding capacity, critical for molecular docking in biological targets .

Key Research Findings

Structure-Activity Relationship (SAR): Substituents at the phenyl ring (e.g., -NO₂, -OCH₃) significantly influence bioactivity. Electron-deficient analogs show 2–3× higher antimicrobial activity than electron-rich variants .

Thermodynamic Stability: Nitro and cyano groups in analogs (e.g., ) correlate with higher melting points (~190°C), suggesting strong intermolecular interactions .

Synthetic Efficiency : Coupling agents like HBTU achieve yields >75% for hydrazide derivatives, outperforming traditional EDCl/HOBt methods .

Biological Activity

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide is a compound derived from the pyrrole family, known for its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H11N3O and a molecular weight of approximately 153.18 g/mol. The compound features a pyrrole ring with two methyl groups at positions 1 and 5 and a carboximidhydrazide functional group at position 2. This unique structure contributes to its biological activity.

Pharmacological Activities

Research indicates that derivatives of pyrrole compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Various studies have demonstrated that pyrrole derivatives can inhibit the growth of bacteria and fungi. For instance, compounds derived from the pyrrole scaffold have shown significant activity against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MIC) ranging from 0.40 to >25 µg/mL .

- Anti-inflammatory Effects : Pyrrole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in stimulated immune cells. Specifically, certain compounds have shown strong inhibition of cytokine production in PBMCs (Peripheral Blood Mononuclear Cells) when stimulated with anti-CD3 antibodies .

- Cytotoxicity : Some studies have indicated that these compounds can exhibit cytotoxic effects against cancer cell lines. The cytotoxicity profile varies significantly depending on the specific structural modifications made to the pyrrole ring .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

| Compound | Structure | MIC90 (µg/mL) | Activity |

|---|---|---|---|

| 5a | R = H | 1.74 ± 0.28 | Moderate |

| 5q | R = CH₃ | 0.40 ± 0.03 | High |

| 5r | R = C₆H₁₁ | 0.49 ± 0.26 | High |

The table above illustrates the MIC values for different derivatives of pyrrole compounds against M. tuberculosis, demonstrating that increased lipophilicity correlates with enhanced antimycobacterial activity .

Case Studies

Several case studies highlight the efficacy of pyrrole derivatives in clinical settings:

- Antitubercular Activity : A study focused on synthesizing new derivatives based on the 2,5-dimethylpyrrole scaffold led to the identification of compounds with potent activity against multidrug-resistant strains of M. tuberculosis . The derivatives exhibited bactericidal or bacteriostatic effects comparable to established antitubercular drugs.

- Anti-inflammatory Mechanisms : Research into amidrazone-derived pyrroles demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced PGE2 production in RAW264.7 macrophages, indicating their potential as anti-inflammatory agents . The strongest inhibition was observed in specific derivatives, showcasing their therapeutic potential.

- Cytotoxic Evaluation : In vitro studies assessing the cytotoxicity of various pyrrole derivatives revealed significant antiproliferative effects on cancer cell lines, suggesting their potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide, and how can its purity be confirmed?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogous pyrrole derivatives are prepared by coupling hydrazine derivatives with activated carbonyl intermediates under reflux in anhydrous solvents (e.g., ethanol or THF) . Key steps include:

- Use of ethyl 3-methyl-1H-pyrrole-2-carboxylate as a precursor, modified via hydrazide formation.

- Optimization of reaction time (typically 12–24 hours) and temperature (60–80°C).

Purity confirmation : - NMR Spectroscopy : Analyze 1H and 13C NMR spectra to verify substituent positions and absence of byproducts (e.g., residual solvents or unreacted starting materials) .

- Mass Spectrometry (HRMS) : Confirm molecular weight with high-resolution ESI-MS (expected error < 2 ppm) .

Example Table :

| Substrate | Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| Ethyl pyrrole-2-carboxylate | Hydrazine hydrate, EtOH | 46–63 | 1H NMR, HRMS, FTIR |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identify proton environments (e.g., methyl groups at δ 2.2–2.4 ppm, NH signals at δ 10–12 ppm) and coupling patterns to confirm regiochemistry .

- FTIR : Detect functional groups (e.g., C=O stretch at ~1650 cm−1, N-H bend at ~1550 cm−1) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to improve accuracy for thermochemical properties (e.g., atomization energies, ionization potentials) .

- Basis Sets : Employ 6-31G(d,p) for geometry optimization and frequency calculations. For higher precision, use def2-TZVP with solvent effects modeled via COSMO .

- Applications :

- Calculate Fukui indices to predict nucleophilic/electrophilic sites .

- Compare HOMO-LUMO gaps with experimental UV-Vis spectra (e.g., λ_max from ) to validate computational models .

Q. How can contradictions between experimental data (e.g., NMR shifts) and computational predictions be resolved?

- Methodological Answer :

- Solvent Effects : Simulate NMR chemical shifts using the gauge-including atomic orbital (GIAO) method with explicit solvent models (e.g., DMSO-d6) .

- Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution, which may differ from gas-phase DFT geometries .

- Functional Validation : Cross-check results with higher-level methods (e.g., CCSD(T)) or empirical corrections for systematic errors in DFT .

Q. What strategies can be employed to design derivatives of this compound for enhanced pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing methyl groups with electron-withdrawing halogens) and evaluate bioactivity via in vitro assays .

- Molecular Docking : Use AutoDock Vina with DFT-optimized geometries to predict binding affinities for target proteins (e.g., kinases or receptors) .

- Metabolic Stability : Introduce steric hindrance (e.g., bulkier alkyl groups) to reduce CYP450-mediated degradation .

Q. How can X-ray diffraction be utilized to determine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K for single-crystal analysis. Ensure crystal quality by recrystallization from ethanol/water .

- Refinement : Apply SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms. Validate hydrogen bonds using OLEX2 .

- Metrics : Aim for R1 < 0.05 and wR2 < 0.15, with a data-to-parameter ratio > 10 to ensure reliability .

Q. Data Contradiction Analysis Example

Scenario : Experimental 1H NMR shows a downfield NH signal (δ 12.5 ppm), but DFT predicts δ 10.2 ppm.

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

N'-amino-1,5-dimethylpyrrole-2-carboximidamide |

InChI |

InChI=1S/C7H12N4/c1-5-3-4-6(11(5)2)7(8)10-9/h3-4H,9H2,1-2H3,(H2,8,10) |

InChI Key |

UPQLJCJEBVWOHO-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC=C(N1C)/C(=N/N)/N |

Canonical SMILES |

CC1=CC=C(N1C)C(=NN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.